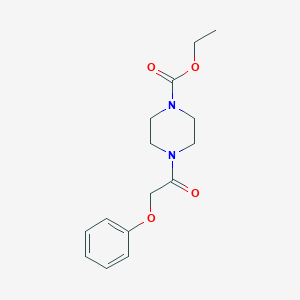
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic benefits. EF24 belongs to the family of chalcones, which are natural compounds found in plants that have shown promising results in cancer treatment.
Mécanisme D'action
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide exerts its anti-cancer effects by targeting multiple signaling pathways, including the NF-κB, STAT3, and Nrf2 pathways. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has been shown to inhibit the activity of NF-κB, a transcription factor that promotes cell survival and proliferation in cancer cells. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide also inhibits the activity of STAT3, a transcription factor that is overexpressed in many types of cancer and promotes tumor growth and metastasis. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide activates the Nrf2 pathway, which plays a role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has been shown to have anti-inflammatory, antioxidant, and anti-tumor effects in various in vitro and in vivo studies. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is its ability to target multiple signaling pathways, which makes it a promising candidate for combination therapy with other anti-cancer drugs. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has poor solubility in water, which can limit its use in some in vitro and in vivo studies. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide. Another area of research is the investigation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide's potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide in clinical trials, which could pave the way for its use in cancer therapy.
Méthodes De Synthèse
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide can be synthesized through the reaction of 2-acetyl-5-ethyl-1,3,4-thiadiazole and 4-fluorobenzaldehyde in the presence of a base catalyst. The reaction yields N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide as a yellow solid with a purity of over 95%.
Applications De Recherche Scientifique
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has been extensively studied for its potential therapeutic properties, particularly in cancer treatment. Studies have shown that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide can induce apoptosis, or programmed cell death, in cancer cells by targeting multiple signaling pathways. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has also been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, lung, and colon cancer.
Propriétés
Nom du produit |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide |
|---|---|
Formule moléculaire |
C11H10FN3OS |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C11H10FN3OS/c1-2-9-14-15-11(17-9)13-10(16)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16) |
Clé InChI |
ZXEGNXCOPJDQGS-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B240802.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)


![3-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240817.png)


![4-[(cyclohexylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240821.png)
![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)

